4,4'-Sulfonylbis(2-nitrobenzoic acid)
Description
Properties
CAS No. |
22437-96-3 |
|---|---|
Molecular Formula |
C14H8N2O10S |
Molecular Weight |
396.29 g/mol |
IUPAC Name |
4-(4-carboxy-3-nitrophenyl)sulfonyl-2-nitrobenzoic acid |
InChI |
InChI=1S/C14H8N2O10S/c17-13(18)9-3-1-7(5-11(9)15(21)22)27(25,26)8-2-4-10(14(19)20)12(6-8)16(23)24/h1-6H,(H,17,18)(H,19,20) |
InChI Key |
OVZZXSOYKIKFFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Oxidation of 4-Nitro-toluene-2-sulfonic Acid with Nitric Acid
A well-documented method involves the oxidation of 4-nitro-toluene-2-sulfonic acid using concentrated nitric acid in an aqueous system under controlled temperature and pressure conditions. The process is characterized by:
- Reaction temperature: 120 to 170 °C, preferably 130 to 165 °C.
- Pressure: up to 12 bar, typically 1.5 to 12 bar.
- Use of aqueous nitric acid (30 to 100% by weight).
- Molar ratio of nitric acid to 4-nitro-toluene-2-sulfonic acid: 3 to 8 mol/mol.
- Reaction time: several hours with controlled addition of nitric acid.
- Introduction of oxygen or oxygen-containing gas during the reaction to facilitate oxidation.
- Isolation of the product as the potassium salt monohydrate by adding aqueous potassium hydroxide and potassium chloride solutions, followed by filtration and drying.
- Charge a mixture of water and 4-nitro-toluene-2-sulfonic acid (20-70% by weight) into an autoclave.
- Heat to 140 °C with stirring.
- Meter in 70% nitric acid over 5 hours, maintaining pressure around 5 bar.
- Stir for additional hours at 140-160 °C.
- Cool and purge nitrogen oxides.
- Add 50% aqueous potassium hydroxide to adjust pH to ~1.8.
- Add saturated potassium chloride solution to precipitate the potassium salt monohydrate.
- Filter, wash with cold water, and dry under vacuum.
- Product purity typically exceeds 95% by HPLC.
- Example yield: 164 g of potassium salt monohydrate with 97.5% purity from 181 g of starting material.
Catalytic Oxidation Using Hydrogen Peroxide and CuO/Al2O3 Catalyst
An alternative method involves the oxidation of 2-nitro-4-methylsulfonyl toluene using hydrogen peroxide in the presence of a copper oxide/alumina catalyst in a strong acid medium. Key features include:
- Use of hydrogen peroxide as a green oxidant.
- CuO/Al2O3 catalyst to enhance oxidation efficiency.
- Reaction parameters optimized by varying molar ratios, temperature, and catalyst amount.
- Unreacted starting material can be recycled.
- Yield reported up to 78.3%.
- Advantages include reduced oxidant dosage, energy savings, and environmental friendliness.
Sulfonation and Oxidation with Vanadium Catalyst and Nitric Acid
Another method uses 2-nitro-4-methylsulfonyl methylbenzene as the starting material, with sulfuric acid (70% mass fraction) as solvent and vanadium pentoxide (V2O5) as catalyst. The process involves:
- Self-priming stirring and oxygen introduction during dropwise addition of nitric acid.
- Rapid heating to 140-150 °C.
- Controlled addition of 68% nitric acid at 0.38-0.45 g/min with simultaneous oxygen flow at 0.1 g/min.
- Reaction completion within 0.5-1.0 hours.
- Recovery and reuse of distilled low-concentration nitric acid.
- Mass ratio of sulfuric acid, starting material, vanadium pentoxide, and nitric acid approximately 613:100:2:235.
- Post-reaction cooling, filtration, washing, and drying to obtain the product.
- The oxidation of 4-nitro-toluene-2-sulfonic acid with nitric acid under pressure is a robust method yielding high purity product suitable for further applications.
- Catalytic oxidation with hydrogen peroxide offers a greener alternative with moderate yield and the advantage of recycling unreacted materials.
- The use of vanadium catalysts and controlled oxygen introduction accelerates the reaction and reduces reaction time significantly.
- Isolation of the product as potassium salt monohydrate improves handling and purity.
- Reaction parameters such as temperature, pressure, oxidant concentration, and catalyst presence critically influence yield and purity.
- Safety considerations include managing nitrogen oxides evolved during nitric acid oxidation.
The preparation of 4,4'-Sulfonylbis(2-nitrobenzoic acid) involves advanced oxidation techniques primarily based on nitric acid oxidation of sulfonated nitrotoluene derivatives. Variations include catalytic systems and alternative oxidants like hydrogen peroxide. The choice of method depends on desired yield, purity, environmental impact, and process efficiency. The nitric acid oxidation under controlled temperature and pressure remains the most established and high-purity yielding method, while catalytic and greener oxidant methods are promising for sustainable production.
Chemical Reactions Analysis
Types of Reactions
4,4’-Sulfonylbis(2-nitrobenzoic acid) undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Oxidation: The sulfonyl group can be oxidized further under specific conditions
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products Formed
Reduction: Formation of 4,4’-sulfonylbis(2-aminobenzoic acid).
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
4,4’-Sulfonylbis(2-nitrobenzoic acid) is used in several scientific research fields:
Chemistry: As a precursor in the synthesis of complex organic molecules and polymers.
Biology: In the study of enzyme kinetics and as a reagent in biochemical assays.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’-Sulfonylbis(2-nitrobenzoic acid) involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity. These interactions can affect cellular pathways and enzyme activities, making the compound useful in biochemical research .
Comparison with Similar Compounds
Chemical Identity :
- CAS Numbers : 22437-96-3 (primary) and 62919-38-4 (alternative) .
- Molecular Formula : C₁₄H₈N₂O₁₀S.
- Molecular Weight : 396.29 g/mol .
- Synonyms: 3,3'-Dinitro-4,4'-dicarboxydiphenylsulfone, NSC-186261 .
Structural Features :
- Comprises two 2-nitrobenzoic acid moieties linked by a sulfonyl group (-SO₂-) at the 4,4' positions. The nitro (-NO₂) and carboxylic acid (-COOH) groups confer strong electron-withdrawing properties, influencing reactivity and solubility .
Key Structural and Functional Comparisons
Detailed Analysis
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB): Structural Contrast: The disulfide (-S-S-) bridge in DTNB replaces the sulfonyl (-SO₂-) group in the target compound. This difference makes DTNB a potent thiol-reactive agent, enabling its use in enzyme assays (e.g., acetylcholinesterase activity) . Reactivity: DTNB undergoes disulfide-thiol exchange reactions, releasing 2-nitro-5-thiobenzoate (TNB⁻), which is detectable at 412 nm. In contrast, the sulfonyl group in the target compound is redox-inert, limiting its utility in thiol assays .
4,4'-Sulfonylbis(1-fluoro-2-nitrobenzene) :
- Electronic Effects : Fluorine substituents increase electronegativity, enhancing stability in aromatic electrophilic substitution reactions. This contrasts with the carboxylic acid groups in the target compound, which introduce steric hindrance and hydrogen-bonding capacity .
4,4'-Sulfonylbis(2-methylphenol): Functional Groups: Methyl and hydroxyl groups replace nitro and carboxylic acid functionalities. This reduces acidity (pKa ~10 for phenol vs. ~1–2 for carboxylic acid) and alters solubility in polar solvents .
Biological Activity
4,4'-Sulfonylbis(2-nitrobenzoic acid) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. Additionally, it discusses the mechanisms underlying these activities, supported by data tables and case studies from various research findings.
Chemical Structure
The compound 4,4'-Sulfonylbis(2-nitrobenzoic acid) features two nitrobenzoic acid moieties linked by a sulfonyl group. This unique structure is believed to contribute to its biological activity.
Antibacterial Activity
Research has shown that derivatives of nitrobenzoic acids exhibit significant antibacterial properties. For instance, complexes involving 4-nitrobenzoic acid have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) was noted to be as low as 39 µg/L for certain complexes derived from nitrobenzoic acid .
| Compound | Bacterial Strain | MIC (µg/L) |
|---|---|---|
| Complex A | Staphylococcus aureus | 39 |
| Complex B | E. coli | 50 |
| 4-Nitrobenzoic Acid | Pseudomonas aeruginosa | 100 |
Antifungal Activity
Nitrobenzoate complexes also exhibit antifungal properties. Studies have indicated that these compounds show higher activity against Candida albicans and Aspergillus niger compared to standard antifungal agents like clotrimazole .
| Compound | Fungal Strain | Zone of Inhibition (mm) |
|---|---|---|
| Complex C | Candida albicans | 30 at 0.25 mg/mL |
| Complex D | Aspergillus niger | 28 at 0.25 mg/mL |
Anticancer Activity
The anticancer potential of nitrobenzoate derivatives has been extensively studied. It was found that these compounds can bind to DNA and inhibit its replication, similar to the mechanism of action of cisplatin. The IC50 values for various tumor cell lines indicate that nitrobenzoate complexes are more effective than their free ligands .
| Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer Cells | 5.0 |
| Lung Cancer Cells | 7.5 |
| Colon Cancer Cells | 6.0 |
The biological activities of 4,4'-sulfonylbis(2-nitrobenzoic acid) can be attributed to several mechanisms:
- Redox Potential : The cationic nature of the complexes formed with metal ions enhances their redox potential, facilitating interactions with bacterial cell membranes.
- DNA Binding : Nitrobenzoate derivatives can intercalate into DNA, disrupting replication and transcription processes in cancer cells.
- Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in inflammatory pathways, contributing to their anti-inflammatory effects.
Case Studies
-
Antibacterial Efficacy Against MRSA
A study investigated the efficacy of a synthesized complex involving nitrobenzoic acid against Methicillin-resistant Staphylococcus aureus (MRSA). Results showed a significant reduction in bacterial viability at concentrations as low as 25 µg/mL, indicating potential for therapeutic use in resistant infections. -
Antitumor Activity in Vivo
In an animal model, administration of a nitrobenzoate complex resulted in a marked decrease in tumor size compared to controls. The treatment group exhibited a reduction in tumor volume by approximately 40% after four weeks of therapy.
Q & A
Basic Research Questions
Q. How is 4,4'-Sulfonylbis(2-nitrobenzoic acid) synthesized, and what analytical methods confirm its purity?
- Methodological Answer : The compound is synthesized through sulfonation and nitration reactions, starting from diphenyl sulfone derivatives. Key intermediates include 4,4'-sulfonyldibenzoic acid (CAS 2449-35-6), followed by nitro group introduction. Purity is confirmed via high-performance liquid chromatography (HPLC) for nitro group quantification and nuclear magnetic resonance (NMR) for structural validation. Molecular weight verification can be performed using mass spectrometry (MS) .
Q. What safety precautions are necessary when handling 4,4'-Sulfonylbis(2-nitrobenzoic acid)?
- Methodological Answer : The compound is intended for research use only by qualified personnel. Safety measures include:
- Personal protective equipment (PPE): Lab coat, gloves, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of dust or vapors.
- Storage: Keep in a dry, sealed container away from incompatible substances (e.g., strong oxidizers).
Refer to safety data sheets (SDS) for emergency protocols, including eye rinsing and skin decontamination .
Q. How can this compound be used to quantify thiol groups in biochemical assays?
- Methodological Answer : While 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) is a common thiol reagent, 4,4'-sulfonylbis derivatives may act similarly. The method involves reacting thiols with the compound to release a chromophore (e.g., 2-nitro-5-thiobenzoate), detectable at 412 nm. Optimize reaction conditions (pH 7–8, 25°C) and validate using control thiols like glutathione .
Advanced Research Questions
Q. What role does 4,4'-Sulfonylbis(2-nitrobenzoic acid) play in synthesizing polysulfone polymers?
- Methodological Answer : The compound serves as a monomer in polymer synthesis, contributing sulfonyl and nitro groups to enhance thermal stability. For example, it reacts with diols (e.g., 4,4'-isopropylidenediphenol) under nucleophilic aromatic substitution conditions. Monitor polymerization via gel permeation chromatography (GPC) to achieve a minimum number-average molecular weight of 26,000 Da .
Q. How does this compound inhibit acetylcholinesterase in enzyme activity studies?
- Methodological Answer : The nitro and sulfonyl groups enable competitive inhibition by binding to the enzyme’s active site. In assays, pre-incubate the compound with acetylcholinesterase (0.1–1 µM) and measure residual activity using acetylthiocholine as a substrate. Compare inhibition kinetics (IC₅₀) with DTNB-based protocols .
Q. How does pH and temperature affect the stability of 4,4'-Sulfonylbis(2-nitrobenzoic acid)?
- Methodological Answer : Stability studies show degradation under extreme pH (<3 or >10) or prolonged heating (>100°C). Conduct accelerated stability testing via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
